5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid
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Overview
Description
5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloroanilino group, a cyano group, and a methoxybenzoic acid moiety, making it a subject of interest for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chloroanilino Intermediate: This step involves the reaction of 4-chloroaniline with an appropriate acylating agent to form the chloroanilino intermediate.
Introduction of the Cyano Group: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Coupling with Methoxybenzoic Acid: The final step involves coupling the intermediate with 2-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroanilino group can interact with enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Overall, the compound’s structure allows it to engage in multiple interactions, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with a similar chloroanilino group but lacking the cyano and methoxybenzoic acid moieties.
2-Methoxybenzoic Acid: Contains the methoxybenzoic acid moiety but lacks the chloroanilino and cyano groups.
2-[5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid: A structurally related compound with a furan ring instead of a methoxy group.
Uniqueness
5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloroanilino, cyano, and methoxybenzoic acid moieties allows for diverse interactions and applications, distinguishing it from simpler or structurally different compounds.
Properties
IUPAC Name |
5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-16-7-2-11(9-15(16)18(23)24)8-12(10-20)17(22)21-14-5-3-13(19)4-6-14/h2-9H,1H3,(H,21,22)(H,23,24)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOHRQNHHOERBP-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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